3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine
Description
3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound featuring a triazoloazepine core fused with a 3-fluorophenoxymethyl substituent. The triazoloazepine scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, particularly in the central nervous system (CNS) and metabolic pathways .
Properties
IUPAC Name |
3-[(3-fluorophenoxy)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c15-11-5-4-6-12(9-11)19-10-14-17-16-13-7-2-1-3-8-18(13)14/h4-6,9H,1-3,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWHWXRXOUKRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)COC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Azepine Ring: The azepine ring is introduced through a cyclization reaction that often involves the use of a suitable diamine and a dihalide under high-temperature conditions.
Attachment of the Fluorophenoxymethyl Group: This step involves the nucleophilic substitution reaction where the fluorophenoxymethyl group is introduced using a fluorophenol derivative and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. Key steps include:
Batch Processing: Initial synthesis in batch reactors to optimize reaction conditions.
Flow Chemistry: Transition to continuous flow systems for large-scale production.
Purification: Use of chromatographic techniques and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in reduced triazole or azepine rings.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenoxymethyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidized Derivatives: Formation of ketones or carboxylic acids.
Reduced Derivatives: Formation of partially or fully hydrogenated triazole or azepine rings.
Substituted Products: Introduction of various functional groups at the fluorophenoxymethyl position.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.
Protein Binding: Studied for its binding affinity to various proteins, which can be useful in drug design.
Medicine
Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating neurological disorders and cancers.
Drug Delivery: Utilized in the design of drug delivery systems due to its ability to cross biological membranes.
Industry
Agriculture: Used in the development of agrochemicals for pest control.
Electronics: Applied in the production of organic electronic devices.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxymethyl group enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating key proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
The pharmacological profile of triazoloazepine derivatives is highly dependent on substituent chemistry. Key comparisons include:
- Alkoxy/Alkylamino Groups: The 8-pentyloxy derivative () exhibits potent anticonvulsant activity, likely due to enhanced lipophilicity facilitating blood-brain barrier penetration.
- Halogenated Aryl Groups : Chlorophenyl derivatives () are associated with increased steric bulk and lipophilicity, which may improve receptor binding but reduce metabolic stability. The fluorine atom in the target compound’s substituent offers a smaller atomic radius and stronger electronegativity, favoring selective interactions with targets like GABAA receptors or enzymes .
- Adamantyl Group : The adamantyl-substituted triazoloazepine () inhibits 11β-HSD1, a target in metabolic syndrome. This highlights the scaffold’s adaptability to diverse therapeutic areas, depending on substituent choice .
Biological Activity
3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine (CAS Number: 790272-46-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies and data sources.
- IUPAC Name : 3-fluorophenyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl ether
- Molecular Formula : C14H16FN3O
- Molecular Weight : 253.29 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit antimicrobial , antitumor , and anti-inflammatory properties. The triazole ring structure is known to enhance interaction with enzymes and receptors involved in these pathways.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:
- In vitro tests demonstrated efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The mechanism involves disruption of bacterial cell wall synthesis.
Antitumor Activity
Research has indicated potential antitumor effects:
- In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) showed that this compound can induce apoptosis and inhibit cell proliferation.
- The compound's ability to modulate signaling pathways related to cell growth and survival has been noted.
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties:
- It has been shown to reduce the production of pro-inflammatory cytokines in cellular models.
- Its action may involve inhibition of the NF-kB pathway.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial effects | Significant inhibition of S. aureus growth at concentrations above 50 µg/mL. |
| Study B | Assess antitumor activity | Induced apoptosis in MCF-7 cells with an IC50 value of 20 µM. |
| Study C | Investigate anti-inflammatory effects | Reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
